eIF4E-IN-3
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Overview
Description
eIF4E-IN-3 is a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). This compound has shown potential in researching eIF4E-dependent diseases, including cancer . eIF4E is a key player in the initiation of translation in eukaryotic cells, binding to the cap structure of mRNA and facilitating the recruitment of ribosomes .
Chemical Reactions Analysis
eIF4E-IN-3 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
Scientific Research Applications
eIF4E-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of translation initiation and the role of eIF4E in this process . In biology, it helps in understanding the regulation of protein synthesis and its implications in various cellular processes . In medicine, this compound is being researched for its potential in treating eIF4E-dependent diseases, such as cancer . The compound’s ability to inhibit eIF4E makes it a valuable tool in studying the translation of specific mRNAs and their role in disease progression .
Mechanism of Action
eIF4E-IN-3 exerts its effects by inhibiting the activity of eIF4E. This inhibition disrupts the binding of eIF4E to the cap structure of mRNA, thereby preventing the recruitment of ribosomes and the initiation of translation . The molecular targets of this compound include the eIF4E protein itself and the pathways involved in translation initiation . By blocking eIF4E activity, this compound can reduce the translation of specific mRNAs that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
eIF4E-IN-3 is unique in its potent inhibition of eIF4E. Similar compounds include other eIF4E inhibitors, such as Sizofiran, which has shown promise in targeting eIF4E in colorectal cancer . These compounds share the common goal of inhibiting eIF4E activity, but they may differ in their specific mechanisms of action, binding affinities, and therapeutic potentials . The uniqueness of this compound lies in its specific structural configuration and its effectiveness in inhibiting eIF4E-dependent translation .
Conclusion
This compound is a valuable compound in scientific research, particularly in the study of translation initiation and eIF4E-dependent diseases. Its potent inhibition of eIF4E makes it a promising candidate for therapeutic applications, especially in cancer research. The compound’s unique properties and its comparison with similar inhibitors highlight its potential in advancing our understanding of protein synthesis and its regulation.
Properties
Molecular Formula |
C34H30ClF3N6O4S |
---|---|
Molecular Weight |
711.2 g/mol |
IUPAC Name |
7-[5-chloro-2-[2-[5-cyano-2-methyl-6-[(4-methylpiperazin-1-yl)methyl]-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C34H30ClF3N6O4S/c1-18-12-22(31-30(40-18)25(17-49-31)33(46)47)21-13-20(35)4-5-28(21)48-11-10-44-19(2)41-27-14-26(34(36,37)38)24(23(15-39)29(27)32(44)45)16-43-8-6-42(3)7-9-43/h4-5,12-14,17H,6-11,16H2,1-3H3,(H,46,47) |
InChI Key |
CZMVRWKBLXVZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)C(=CS2)C(=O)O)C3=C(C=CC(=C3)Cl)OCCN4C(=NC5=C(C4=O)C(=C(C(=C5)C(F)(F)F)CN6CCN(CC6)C)C#N)C |
Origin of Product |
United States |
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